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Introduction
(S)-2-Hydroxy-3-methylbutanoic acid, also known as L-alpha-Hydroxyisovaleric acid, is a

chiral carboxylic acid that serves as a crucial building block in the synthesis of various

pharmaceutical compounds and is a metabolite in human physiology. Its stereochemistry plays

a pivotal role in its biological activity and application in asymmetric synthesis. This guide

provides a comprehensive overview of its structure, stereochemistry, physicochemical

properties, spectroscopic data, and its role in metabolic pathways.

Structure and Stereochemistry
(S)-2-Hydroxy-3-methylbutanoic acid possesses a single stereocenter at the C2 position,

bearing a hydroxyl group. The "(S)" designation indicates that with the carboxyl group at the top

and the hydrogen atom pointing away, the substituents (hydroxyl, isopropyl, and carboxyl

groups) are arranged in a counter-clockwise direction according to the Cahn-Ingold-Prelog

priority rules.

Molecular Structure:
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Caption: 2D structure of (S)-2-Hydroxy-3-methylbutanoic acid.

Identifiers
Identifier Value

IUPAC Name (2S)-2-hydroxy-3-methylbutanoic acid[1]

CAS Number 17407-55-5[1]

Molecular Formula C₅H₁₀O₃[1]

Molecular Weight 118.13 g/mol [1]

SMILES CC(C)--INVALID-LINK--O)O[1]

InChI
InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-

4,6H,1-2H3,(H,7,8)/t4-/m0/s1[1]

Synonyms

L-alpha-Hydroxyisovaleric acid, (S)-(+)-2-

Hydroxy-3-methylbutyric acid, L-2-

Hydroxyisovaleric acid[1]

Physicochemical Properties
The physical and chemical properties of (S)-2-Hydroxy-3-methylbutanoic acid are

summarized in the table below. These properties are essential for its handling, storage, and

application in various chemical processes.

Property Value Reference

Melting Point 68-70 °C

Boiling Point 124-125 °C at 13 mmHg

Optical Activity
[α]²⁰/D +19° (c=1 in

chloroform)

Solubility
Soluble in water, DMSO, and

methanol.
[2]

pKa
Not explicitly found in search

results.
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Spectroscopic Data
Spectroscopic data is fundamental for the structural elucidation and quality control of (S)-2-
Hydroxy-3-methylbutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, D₂O):

Chemical Shift (ppm) Multiplicity Assignment

3.83 d H-2

2.01 m H-3

0.95 d CH₃-4

0.82 d CH₃-4'

¹³C NMR (D₂O):

Chemical Shift (ppm) Assignment

183.8 C-1 (COOH)

79.9 C-2 (CH-OH)

34.1 C-3 (CH)

21.4 C-4 (CH₃)

18.4 C-4' (CH₃)

Infrared (IR) Spectroscopy
The IR spectrum of (S)-2-Hydroxy-3-methylbutanoic acid exhibits characteristic absorption

bands corresponding to its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

3500-2500 Broad
O-H stretch (carboxylic acid

and alcohol)

~2970 Medium C-H stretch (aliphatic)

~1725 Strong C=O stretch (carboxylic acid)

~1230 Strong C-O stretch (carboxylic acid)

~1080 Strong C-O stretch (alcohol)

Biological Role and Metabolic Pathways
(S)-2-Hydroxy-3-methylbutanoic acid is a human metabolite primarily involved in the

catabolism of the branched-chain amino acids (BCAAs), valine and isoleucine. Elevated levels

of this compound in urine can be indicative of certain metabolic disorders.[2][3]

Valine and Isoleucine Catabolism
The breakdown of valine and isoleucine involves a series of enzymatic reactions. A key step is

the conversion of the corresponding α-keto acids to their acyl-CoA derivatives. Under certain

metabolic conditions, these α-keto acids can be alternatively reduced to α-hydroxy acids, such

as (S)-2-Hydroxy-3-methylbutanoic acid.
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Caption: Simplified metabolic pathway of valine and isoleucine catabolism.

This compound has been detected in the urine of patients with metabolic disorders such as

phenylketonuria, methylmalonic acidemia, and maple syrup urine disease.[3] Its presence can

serve as a diagnostic marker for disruptions in amino acid metabolism.

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b555094?utm_src=pdf-body-img
https://www.fishersci.ca/shop/products/s-2-amino-3-hydroxy-3-methylbutanoicacid-98-94-e-e-acros-organics-2/p-4510091
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed, publicly available experimental protocols for the synthesis of (S)-2-Hydroxy-3-
methylbutanoic acid are not readily found in the scientific literature. However, general

strategies for its preparation involve either the enantioselective synthesis from a prochiral

precursor or the resolution of a racemic mixture.

General Strategy for Enantioselective Synthesis
One common approach is the enantioselective reduction of the corresponding α-keto acid, 2-

keto-3-methylbutanoic acid. This can be achieved using chiral reducing agents or enzymatic

catalysis.

2-Keto-3-methylbutanoic acid

(S)-2-Hydroxy-3-methylbutanoic acid

Enantioselective
Reduction

Chiral Reducing Agent
or Enzyme (e.g., Ketoreductase)

Click to download full resolution via product page

Caption: Workflow for enantioselective synthesis.

General Strategy for Chiral Resolution
Alternatively, a racemic mixture of 2-hydroxy-3-methylbutanoic acid can be prepared and then

resolved into its individual enantiomers. A common method involves the formation of

diastereomeric salts with a chiral amine.

Experimental Workflow for Chiral Resolution:

Salt Formation: The racemic acid is reacted with an enantiomerically pure chiral amine (e.g.,

(R)-1-phenylethylamine) in a suitable solvent to form a mixture of diastereomeric salts.

Fractional Crystallization: Due to their different physical properties, one diastereomeric salt

will be less soluble and can be selectively crystallized from the solution.
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Salt Decomposition: The isolated diastereomeric salt is then treated with a strong acid to

liberate the enantiomerically pure (S)-2-Hydroxy-3-methylbutanoic acid.

Isolation: The final product is isolated through extraction and purified by recrystallization or

chromatography.
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Caption: General workflow for chiral resolution via diastereomeric salt formation.

Applications in Drug Development and Research
(S)-2-Hydroxy-3-methylbutanoic acid is a valuable chiral building block in the synthesis of

various biologically active molecules. Its defined stereochemistry is often essential for the
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desired pharmacological activity of the final product. It is particularly used in the synthesis of

peptide analogues and other complex chiral molecules.

Safety and Handling
(S)-2-Hydroxy-3-methylbutanoic acid is classified as an irritant. It can cause skin and serious

eye irritation. Standard laboratory safety precautions, including the use of personal protective

equipment such as gloves, safety glasses, and a lab coat, should be observed when handling

this compound.[1]

Conclusion
(S)-2-Hydroxy-3-methylbutanoic acid is a molecule of significant interest to researchers in

organic synthesis and drug development due to its chiral nature. A thorough understanding of

its structure, properties, and metabolic relevance is crucial for its effective application. While

detailed synthetic protocols are not readily available in the public domain, the general

strategies of enantioselective synthesis and chiral resolution provide viable pathways for its

preparation. Further research into optimizing these synthetic routes will be beneficial for its

broader application in the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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